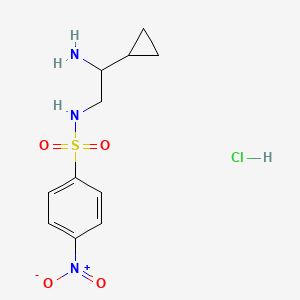
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride, commonly known as ACES, is a chemical compound that is widely used in scientific research. It is a sulfonamide-based buffer that is used to maintain a stable pH in biological experiments. ACES is a zwitterionic buffer that is effective in the pH range of 6.5-8.0. It is commonly used in biochemical and physiological experiments due to its stability and low toxicity.
Mécanisme D'action
ACES acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.0, which makes it effective in the pH range of 6.5-8.0. ACES is a zwitterionic buffer, which means that it has both positive and negative charges. This property makes it effective in maintaining a stable pH in biological experiments.
Biochemical and Physiological Effects
ACES has low toxicity and is commonly used in biochemical and physiological experiments. It has been shown to have minimal effects on enzyme activity and protein structure. ACES is also effective in stabilizing the activity of pH-sensitive enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
ACES has several advantages for lab experiments. It is a stable buffer that maintains a constant pH over a wide range of temperatures. It has low toxicity and does not interfere with enzyme activity or protein structure. However, ACES has some limitations. It is not effective in acidic or basic pH ranges, and it is not suitable for experiments that require a pH below 6.5 or above 8.0.
Orientations Futures
There are several future directions for the use of ACES in scientific research. One area of interest is the study of membrane transport and ion channels. ACES has been shown to be effective in the study of pH-sensitive ion channels, and further research could lead to new insights into these important cellular processes. Another area of interest is the use of ACES in drug delivery systems. ACES has been shown to be effective in stabilizing pH-sensitive drugs, and further research could lead to the development of new drug delivery systems. Finally, ACES could be used in the development of biosensors for the detection of pH-sensitive molecules. Overall, the future directions for the use of ACES in scientific research are promising and could lead to new breakthroughs in several areas of study.
Méthodes De Synthèse
The synthesis of ACES involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with 2-amino-2-cyclopropylethanol in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride.
Applications De Recherche Scientifique
ACES is widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in electrophoresis, protein purification, and enzyme assays. ACES is also used in the study of membrane transport and ion channels. It is an effective buffer for the study of pH-sensitive enzymes and proteins.
Propriétés
IUPAC Name |
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c12-11(8-1-2-8)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16;/h3-6,8,11,13H,1-2,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMGPEYFWHEUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)
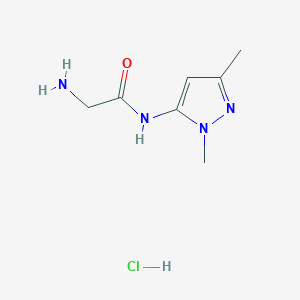
![5-[(4-Methylbenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)

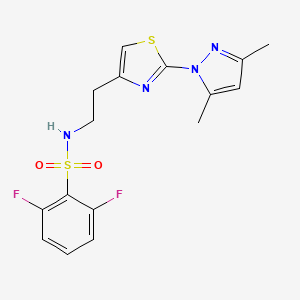
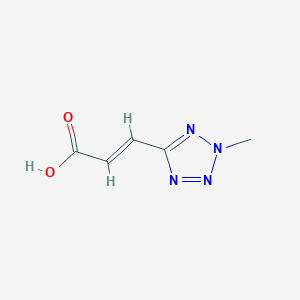
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)
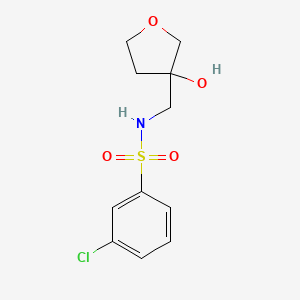


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)
![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)
